2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride
Overview
Description
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a propenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the reaction of 2-methyl-2-propenyl alcohol with 3-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride can be compared with other similar compounds, such as:
2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether: Lacks the hydrochloride group, which may affect its solubility and reactivity.
3-Pyrrolidinylmethyl ether hydrochloride: Lacks the propenyl group, which may influence its chemical properties and applications.
2-Methyl-2-propenyl ether hydrochloride: Lacks the pyrrolidine ring, which may alter its biological activity and interactions.
The uniqueness of this compound lies in its combination of a pyrrolidine ring and a propenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methylprop-2-enoxymethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)6-11-7-9-3-4-10-5-9;/h9-10H,1,3-7H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOQXNAFJKYWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-12-0 | |
Record name | Pyrrolidine, 3-[[(2-methyl-2-propen-1-yl)oxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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